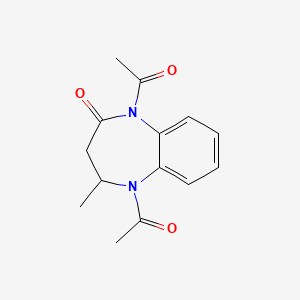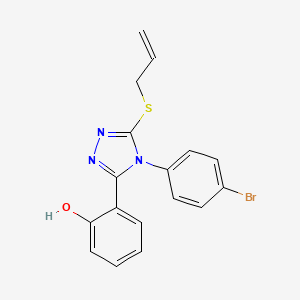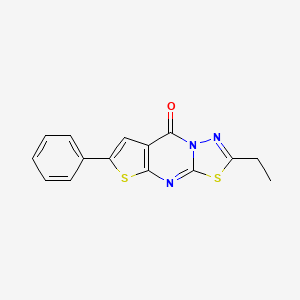
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidinones. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles. Catalysts such as acetic acid, PEG-400, and nanomagnetic sulfated zirconia are used to enhance the reaction efficiency and yield . The use of microwave irradiation further reduces reaction times and energy consumption.
化学反応の分析
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- involves its interaction with various molecular targets. It is known to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, resulting in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Thieno[2,3-d]pyrimidines: Exhibits potent antibacterial properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their anti-inflammatory and analgesic activities.
Uniqueness
What sets 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6-phenyl- apart is its unique combination of the thiadiazole and thienopyrimidine moieties. This structural feature contributes to its broad spectrum of biological activities and makes it a versatile compound for various scientific applications .
特性
CAS番号 |
103357-77-3 |
|---|---|
分子式 |
C15H11N3OS2 |
分子量 |
313.4 g/mol |
IUPAC名 |
11-ethyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C15H11N3OS2/c1-2-12-17-18-14(19)10-8-11(9-6-4-3-5-7-9)20-13(10)16-15(18)21-12/h3-8H,2H2,1H3 |
InChIキー |
KDCRROITEJFWGG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



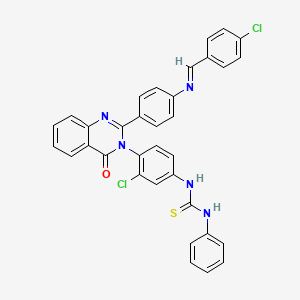

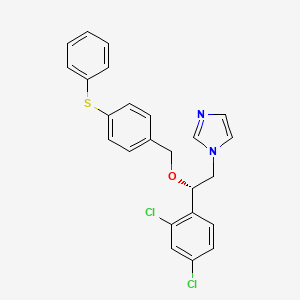
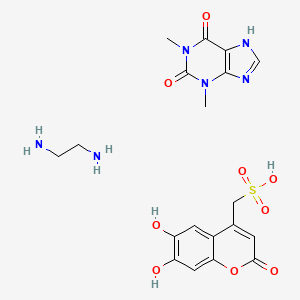
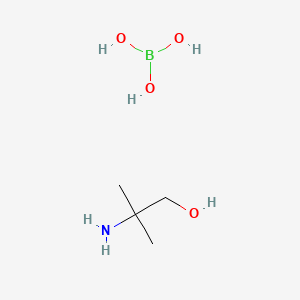
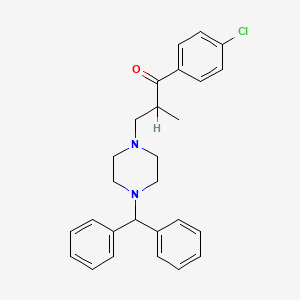
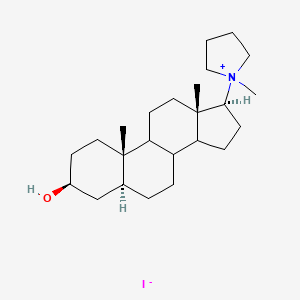



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
